molecular formula C11H7F3N2O2 B13686477 3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one

3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one

Cat. No.: B13686477
M. Wt: 256.18 g/mol
InChI Key: IDCKFFWEZCYUJK-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one is a heterocyclic compound featuring a pyrazine ring substituted with a trifluoromethoxyphenyl group

Preparation Methods

The synthesis of 3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one typically involves the reaction of 4-(trifluoromethoxy)aniline with pyrazine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazine derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and organometallic compounds.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

Comparison with Similar Compounds

3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the trifluoromethoxyphenyl group and the pyrazine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H7F3N2O2

Molecular Weight

256.18 g/mol

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]-1H-pyrazin-2-one

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)18-8-3-1-7(2-4-8)9-10(17)16-6-5-15-9/h1-6H,(H,16,17)

InChI Key

IDCKFFWEZCYUJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=CNC2=O)OC(F)(F)F

Origin of Product

United States

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